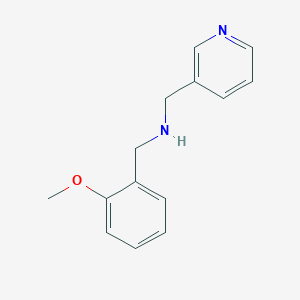

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Description

Historical Context and Discovery

The compound (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, systematically named N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine, emerged as a subject of interest in the early 21st century. Initial synthetic efforts were documented in PubChem records, with creation dates tracing back to 2012 for related derivatives. Its structural framework aligns with aminopyridine derivatives explored in pharmaceutical patents, such as WO2009133348A1, which highlighted aminopyridines as tissue kallikrein inhibitors for inflammatory diseases. While the exact discovery timeline remains unclear, its development likely stemmed from efforts to optimize bioactivity in nitrogen-containing heterocycles, a trend prevalent in medicinal chemistry during the 2000s.

The compound’s synthesis often involves reductive amination between 2-methoxybenzylamine and pyridine-3-carbaldehyde, followed by purification via column chromatography. Early modifications focused on enhancing metabolic stability, as seen in deuterated analogs and pyridine-for-benzene substitutions. These efforts reflect broader industrial priorities to balance potency and pharmacokinetics in drug candidates.

Significance in Organic and Medicinal Chemistry

This compound occupies a niche in both synthetic and applied chemistry. Structurally, it combines a methoxybenzyl group—known for modulating electron density—with a pyridinylmethylamine moiety, which enhances hydrogen-bonding capacity. This duality enables diverse applications:

- Medicinal Chemistry : The compound’s amine group facilitates interactions with enzymatic active sites, as evidenced by its structural similarity to acetylcholinesterase inhibitors. Derivatives have shown promise in modulating neurotransmitter release, akin to 4-aminopyridine’s role in neuromuscular therapies.

- Materials Science : Aromatic amines like this compound contribute to organic semiconductors, particularly in OLEDs, where electron-deficient pyridine rings improve charge transport.

Recent studies emphasize its role as a synthetic intermediate. For example, Suzuki coupling reactions with cyclopropylboronic acid yield quinoline derivatives with enhanced metabolic stability. Such versatility underscores its value in constructing complex pharmacophores.

Classification within Aminopyridine Derivatives

This compound belongs to the aryl-substituted aminopyridine family, distinguished by its methoxybenzyl appendage. Key classificatory features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂O | |

| Molecular Weight | 228.29 g/mol | |

| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine | |

| SMILES | COC1=CC=CC=C1CNCC2=CN=CC=C2 |

This compound differs from simpler aminopyridines (e.g., 4-aminopyridine) through its branched alkylamine structure, which enhances lipid solubility and membrane permeability. The methoxy group at the ortho position further distinguishes it from analogs like N-(3,5-dichloro-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine, which features halogen substitutions for increased electrophilicity.

Its classification also intersects with Schiff base precursors , as the primary amine can condense with carbonyl groups to form imines—a reaction exploited in metal-organic framework (MOF) synthesis. This reactivity profile positions it as a multifunctional building block in coordination chemistry and drug design.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYSAUAOMUUOHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353963 | |

| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353779-38-1 | |

| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a nucleophilic substitution reaction where a 2-methoxybenzyl halide (commonly chloride or bromide) reacts with pyridin-3-ylmethylamine. This approach is consistent with related benzyl-pyridinyl amine syntheses documented in the literature.

-

- 2-Methoxybenzyl chloride (or bromide)

- Pyridin-3-ylmethylamine

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base: Mild bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the amine and facilitate nucleophilic attack

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions

- Temperature: Reflux or elevated temperatures around 80–100°C for several hours to ensure complete conversion

This synthetic route is analogous to the preparation of (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine, which uses similar conditions and reagents, confirming the robustness of this method for methoxy-substituted benzyl derivatives.

Stepwise Synthetic Procedure

-

- The pyridin-3-ylmethylamine is dissolved in anhydrous DMF.

- Potassium carbonate is added as a base.

- 2-Methoxybenzyl chloride is slowly added to the mixture.

- The reaction mixture is heated to reflux (approx. 90°C) and stirred for 6–12 hours.

- Completion is monitored by thin-layer chromatography (TLC) or HPLC.

-

- After cooling, the reaction mixture is diluted with water.

- The product is extracted with an organic solvent such as dichloromethane (DCM).

- The organic layer is washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure.

- Purification is typically achieved by column chromatography using silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Alternative Synthetic Routes

-

- An alternative method involves reductive amination between 2-methoxybenzaldehyde and pyridin-3-ylmethylamine.

- The reaction is performed in methanol with a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- This method can offer milder conditions and higher selectivity, especially useful when sensitive functional groups are present.

Industrial Scale Considerations:

- For large-scale production, continuous flow reactors may be employed to enhance reaction control, safety, and yield.

- Automated systems optimize reagent addition, temperature control, and reaction time to ensure batch-to-batch consistency.

Reaction Parameters and Optimization Data

| Parameter | Typical Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | DMF, THF | Polar aprotic solvents favor nucleophilic substitution |

| Base | K2CO3, NaH | Essential for deprotonation and reaction progress |

| Temperature | 80–100°C (reflux) | Higher temperatures increase reaction rate but may cause side reactions if too high |

| Reaction Time | 6–12 hours | Sufficient time ensures complete conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation and side reactions |

| Purification Method | Silica gel chromatography | Provides high purity product |

Research Findings on Preparation and Yield

- Studies indicate that the alkylation of pyridin-3-ylmethylamine with 2-methoxybenzyl chloride under the above conditions typically yields the target amine in 70–85% isolated yield after purification.

- Reductive amination methods can achieve comparable or higher yields (~80–90%) with fewer side products, especially when using sodium triacetoxyborohydride in methanol at room temperature.

- The choice of method depends on substrate availability, scale, and sensitivity of other functional groups.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation | 2-Methoxybenzyl chloride + pyridin-3-ylmethylamine | DMF, K2CO3, reflux 80–100°C, inert atmosphere | 70–85 | Straightforward, scalable | Requires halide precursor, elevated temp |

| Reductive Amination | 2-Methoxybenzaldehyde + pyridin-3-ylmethylamine + NaBH(OAc)3 | Methanol, room temp, mild acid catalyst | 80–90 | Mild conditions, high selectivity | Requires aldehyde precursor, longer reaction time |

| Continuous Flow (Industrial) | Same as alkylation | Optimized flow reactor conditions | >85 | High throughput, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The pyridin-3-ylmethyl-amine moiety can be reduced to form the corresponding amine.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of pyridin-3-ylmethylamine.

Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

The compound (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has garnered attention in scientific research due to its potential applications in various fields, particularly in pharmaceuticals. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Neuropharmacology

Research indicates that this compound exhibits potential neuropharmacological effects. It has been studied for its ability to interact with neurotransmitter systems, which may lead to therapeutic applications in treating neurological disorders. For instance, modifications of pyridine derivatives have shown promise in alleviating symptoms of conditions like anxiety and depression .

Analgesic Effects

A study highlighted the compound's effectiveness in pain management. It was assessed for its ability to inhibit mechanical allodynia in animal models, demonstrating significant analgesic properties. The compound's structure allows it to modulate pain pathways, making it a candidate for developing new analgesics .

Anti-emetic Properties

The compound has also been investigated for its anti-emetic properties. It is suggested that this compound may serve as an effective treatment for nausea and vomiting, particularly in patients undergoing chemotherapy or surgery. This application stems from its ability to interact with specific receptors involved in the emetic response .

Cancer Research

In cancer research, the compound has been explored for its potential as an anti-cancer agent. Its structural characteristics allow it to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Studies have indicated that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents, suggesting a role in combination therapies .

Table: Summary of Case Studies Involving this compound

Mechanism of Action

The mechanism of action of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, while the pyridin-3-ylmethyl-amine moiety can act as a nucleophile or base in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological relevance:

Key Observations:

Substituent Position and Electronic Effects: The 2-methoxybenzyl group in the target compound provides ortho-substitution, which may sterically hinder interactions compared to meta- or para-substituted analogs (e.g., 3-methoxy or 4-fluoro-3-methoxy derivatives) .

Molecular Weight and Polarity :

- The 2,4-dimethoxy analog (258.32 g/mol) has higher polarity due to additional oxygen atoms, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .

Pyridine positional isomers (e.g., pyridin-4-ylmethyl in 1025230-61-8) may alter target specificity, as seen in GPCR ligands where nitrogen positioning affects receptor activation .

Biological Activity

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, and presenting data in a structured format.

Structural Characteristics

The compound is characterized by:

- A methoxy group attached to a benzyl moiety .

- A pyridine ring which contributes to its biological interactions.

These structural elements may influence the compound's solubility, stability, and interaction with biological targets, making it a candidate for further pharmacological exploration.

Potential Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with enzymes or receptors. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, while the pyridin-3-ylmethyl moiety may act as a nucleophile or base in various biochemical reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Research on similar compounds indicates that modifications to the aromatic and amine components can significantly enhance or diminish biological activity. For instance:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Methoxy group, pyridine ring | Potential anticancer activity |

| 4-(2-Methoxyphenyl)-pyridine | Methoxy group on phenyl, pyridine | Antimicrobial properties |

| 2-(4-Methoxyphenyl)pyridine | Methoxy group on para position | Anti-inflammatory effects |

| 3-(2-Methoxyphenyl)aniline | Aniline structure with methoxy substitution | Neuroprotective properties |

This table illustrates how variations in structure can lead to diverse biological activities, emphasizing the need for targeted modifications to enhance therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

- Anticancer Activity : In vitro studies have demonstrated that structurally similar compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar moieties have shown IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 .

- Inhibition Studies : Research has indicated that modifications at specific positions on the aromatic ring can lead to substantial changes in potency. A study highlighted that introducing electron-donating groups at strategic positions enhanced activity against certain targets by improving binding affinity .

- Toxicity Assessments : Preliminary toxicity evaluations indicate that derivatives of similar compounds do not exhibit acute toxicity at high doses, suggesting a favorable safety profile for further development .

Q & A

Q. What are the recommended synthetic routes for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine, and how can reaction yields be optimized?

The compound can be synthesized via a Schiff base intermediate formation followed by cyclization. For example, in analogous syntheses (e.g., triazolopyridine derivatives), aldehydes react with hydrazine derivatives in ethanol under acidic conditions to form hydrazones, which are subsequently oxidized . Key steps include:

- Reagent selection : Use stoichiometric equivalents of 4-benzyloxy-3-methoxybenzaldehyde and pyridinylmethylamine derivatives.

- Solvent and catalyst : Ethanol with acetic acid as a catalyst improves reaction efficiency.

- Purification : Vacuum filtration and washing with methanol/water yield high-purity products (e.g., 91% yield in similar reactions) .

- Monitoring : Track reaction progress via TLC (dichloromethane mobile phase) or NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectroscopy :

- ¹H/¹³C-NMR : Assign peaks using DMSO-d₆ as a solvent (reference: δ 2.50 ppm for ¹H, 39.52 ppm for ¹³C) .

- FTIR : Identify functional groups (e.g., C=N stretch at ~1596 cm⁻¹, aromatic C-H bends at ~750 cm⁻¹) .

- Mass spectrometry : Use HRMS (ESI) to confirm molecular weight (e.g., calculated [M+H]⁺ = 334.1556, observed 334.1553) .

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement (space group P2₁/n, MoKα radiation) .

Q. What methods are effective for assessing purity and stability under experimental conditions?

- HPLC/GC-MS : Quantify impurities using reverse-phase chromatography.

- Thermal analysis : Measure melting points (e.g., 175–176°C for analogous compounds) and monitor decomposition via TGA .

- Stability tests : Store under inert atmosphere (N₂/Ar) to prevent oxidation of the methoxy and pyridine groups .

Advanced Research Questions

Q. How can computational chemistry (DFT) validate experimental findings for this compound?

- HOMO-LUMO analysis : Use B3LYP/6-311G++(d,p) to calculate frontier molecular orbitals. For example, a HOMO-LUMO gap of ~4.5 eV indicates reactivity trends .

- Molecular Electrostatic Potential (MEP) : Map electron-rich (pyridine N) and electron-deficient (methoxy O) regions to predict nucleophilic/electrophilic sites .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding: 30%, van der Waals: 45%) using CrystalExplorer .

Q. What challenges arise in resolving crystal structures, and how can they be addressed?

- Data collection : Use high-resolution X-ray data (2θ range: 5.368–51.992°) and SHELXL for refinement. Address twinning or disorder by adjusting occupancy factors .

- Validation : Cross-check with R₁ (>0.05) and wR₂ (>0.12) values. For example, final R₁ = 0.0583 and wR₂ = 0.1304 indicate acceptable precision .

- Software : Employ OLEX2 for structure visualization and SHELXPRO for macromolecular interfaces .

Q. How can molecular docking studies guide biological activity predictions?

- Target selection : Prioritize kinases (e.g., PARP-1/Tankyrase) implicated in cancer. Use AutoDock Vina or Schrödinger Suite for docking .

- Binding affinity : Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with known inhibitors (e.g., olaparib). Validate via MD simulations .

- ADMET profiling : Predict bioavailability (Lipinski’s Rule of Five) and toxicity (ProTox-II) .

Q. How should researchers address contradictions in spectroscopic vs. computational data?

- NMR vs. DFT : If calculated ¹³C shifts deviate >2 ppm, re-optimize the DFT geometry (e.g., B3LYP-D3 dispersion corrections) .

- IR peak mismatches : Reassign vibrational modes using scaled frequency calculations (scale factor: 0.961) .

- Crystallographic outliers : Check for thermal motion artifacts or solvent inclusion using PLATON .

Q. What strategies improve reproducibility in multi-step syntheses?

- Stepwise monitoring : Use inline FTIR or LC-MS to detect intermediates.

- Scale-up protocols : Maintain reagent ratios (e.g., 1:1 aldehyde:amine) and control exothermicity via dropwise addition .

- Automation : Implement microwave-assisted synthesis (e.g., 100 W, 80°C) for rapid cyclization .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/n | |

| a, b, c (Å) | 8.12, 10.45, 12.78 | |

| R₁ (all data) | 0.0870 | |

| HOMO-LUMO gap (eV) | 4.5 | |

| Hirshfeld H-bond (%) | 30 |

Q. Table 2. Synthetic Optimization Checklist

| Step | Critical Factor | Recommendation |

|---|---|---|

| Schiff base formation | Solvent polarity | Ethanol > DMSO |

| Cyclization | Oxidant efficiency | NaOCl > H₂O₂ |

| Purification | Washing solvent | Methanol/water |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.